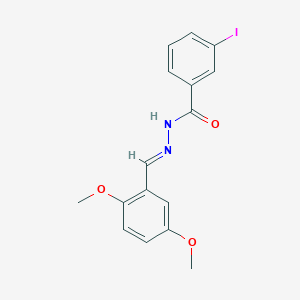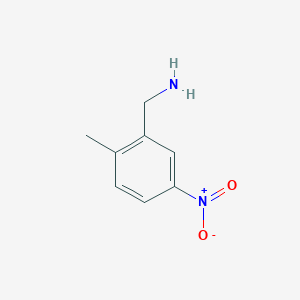
(2-Methyl-5-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted with a methyl group at the ortho position and a nitro group at the para position relative to the amino group
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One area of research focuses on the synthesis and chemical properties of compounds related to (2-Methyl-5-nitrophenyl)methanamine. For example, the work by Behforouz et al. (1988) explores the stereoselective synthesis of β-carbolines derived from β-methyltryptophan, highlighting an efficient modified method through reactions involving similar nitro compounds (Behforouz, Zarrinmayeh, Ogle, Riehle, & Bell, 1988). Similarly, Wang et al. (2019) developed a procedure for the synthesis of N-methyl-arylamines directly from nitroarenes using methanol, showcasing the utility of specific catalyst systems for diversifying aromatic nitro compounds into a broad variety of amines, including drug molecules (Wang, Neumann, & Beller, 2019).
Material Science and Sensing Applications
Research extends into materials science, where novel compounds derived from this compound are investigated for their potential applications. Pedras et al. (2007) describe the synthesis of azomethine-thiophene pincer ligands, demonstrating their application in fluorescence and mass spectrometry for sensing metal ions, which could be leveraged for environmental monitoring or medical diagnostics (Pedras, Santos, Fernandes, Covelo, Tamayo, Bértolo, Capelo, Avilés, & Lodeiro, 2007).
Photochemical Studies
Il'ichev et al. (2004) explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, identifying intermediates and proposing revised mechanisms for substrate release from 2-nitrobenzyl protecting groups. This research is vital for the development of photo-responsive materials, potentially impacting the fields of drug delivery and molecular switches (Il'ichev, Schwörer, & Wirz, 2004).
Environmental and Biodegradation Studies
Hawari et al. (2000) investigated the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), identifying degradation routes and metabolites, which could inform environmental remediation strategies for nitro compound contamination (Hawari, Halasz, Sheremata, Beaudet, Groom, Paquet, Rhofir, Ampleman, & Thiboutot, 2000).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)methanamine typically involves the nitration of toluene derivatives followed by amination. One common method is the nitration of 2-methyltoluene to form 2-methyl-5-nitrotoluene, which is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
- **
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Propriétés
IUPAC Name |
(2-methyl-5-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYCQKHYOMZCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100708-81-4 |
Source


|
| Record name | (2-methyl-5-nitrophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2670449.png)
![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)
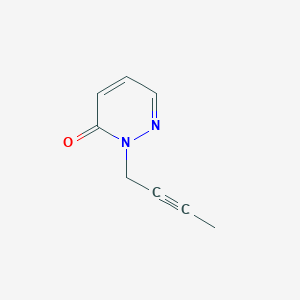
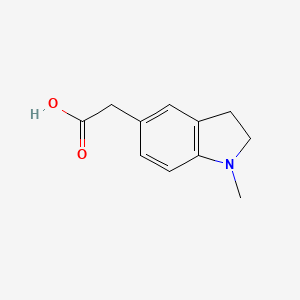
![tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2670457.png)
![4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2670458.png)
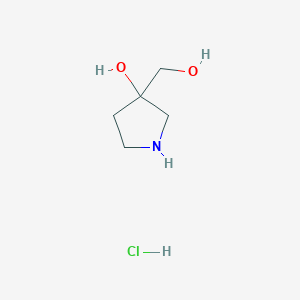
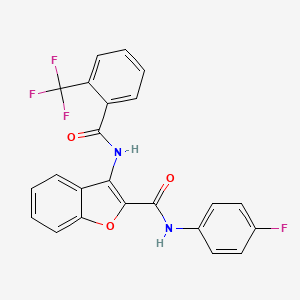
![Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2670466.png)
![4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2670467.png)
![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)


